3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClF3N2 |
|---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
3-chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H |
InChI Key |
LXYJUEWAMSLKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with trifluoromethyl iodide under basic conditions . Another method includes the use of trifluoromethylating reagents based on sulfonium ylide skeletons under visible-light-promoted conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: N-oxides of imidazo[1,2-a]pyridine.
Reduction Reactions: Dechlorinated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine, exhibit significant anticancer activity. Studies have shown that compounds with trifluoromethyl substitutions often demonstrate enhanced potency due to increased lipophilicity and metabolic stability. For instance, certain derivatives have been evaluated for their ability to inhibit specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Glucagon-Like Peptide-1 Receptor Activation
A notable study screened a library of heterocyclic small molecules and identified this compound derivatives as potential glucagon-like peptide-1 receptor (GLP-1R) activators. These compounds showed efficacy in increasing GLP-1 secretion, which is crucial for glucose metabolism and diabetes management . The ongoing research aims to optimize these compounds for improved potency and selectivity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Imidazo[1,2-a]pyridine derivatives have shown activity against various pathogens, indicating their potential use in developing new antimicrobial agents . The presence of the trifluoromethyl group may enhance the biological activity of these compounds.
Insecticidal Properties
The trifluoromethyl group in imidazo[1,2-a]pyridine derivatives has been associated with insecticidal properties. Research into related compounds has demonstrated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, suggesting that this compound could be explored for agricultural applications .
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various chemical pathways that involve nucleophilic substitution reactions facilitated by the chlorine atom and electrophilic reactions influenced by the trifluoromethyl group . Understanding these reaction mechanisms is crucial for optimizing the synthesis of this compound for its diverse applications.
Data Summary Table
| Application Area | Activity Type | Observations/Results |
|---|---|---|
| Pharmaceuticals | Anticancer | Inhibitory effects on cancer cell lines |
| Pharmaceuticals | GLP-1R Activation | Increased GLP-1 secretion; potential diabetes treatment |
| Agrochemicals | Insecticidal | Moderate activity against agricultural pests |
| Agrochemicals | Antifungal | Activity against various fungal pathogens |
Mechanism of Action
The mechanism of action of 3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential activator of glucagon-like peptide 1 receptor, which plays a role in glucose metabolism . The compound’s effects are mediated through binding to the receptor and modulating its activity, leading to increased secretion of glucagon-like peptide 1 and enhanced glucose responsiveness .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electrophilic Substitution
The 3-chloro group in the target compound blocks electrophilic reactions at position 3, a common reactive site in unsubstituted imidazo[1,2-a]pyridines. For example, halogenation, nitration, and acylation typically occur at position 3 in parent derivatives . In contrast, 3-methylimidazo[1,2-a]pyridine undergoes bromination at position 2 via nucleophilic substitution when treated with N-bromosuccinimide (NBS) . This contrasts with 3-chloro derivatives, where steric and electronic effects from Cl and CF₃ may redirect reactivity to other positions.
Table 1: Reactivity Comparison of Substituted Imidazo[1,2-a]pyridines
Photophysical and Fluorescent Properties
The trifluoromethyl group’s electron-withdrawing nature reduces fluorescence intensity compared to electron-donating substituents. demonstrates that 2-(4-chlorophenyl)-substituted imidazo[1,2-a]pyridine (6b) exhibits low fluorescence, while nitro-substituted derivatives (e.g., 6g) are non-fluorescent . The target compound’s CF₃ group likely results in moderate fluorescence, contrasting with stronger electron donors like -OCH₃ or -NH₂, which enhance emission intensity .
Biological Activity
3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyridine core, characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 7-position. This structural configuration contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiparasitic Activity : The compound has demonstrated efficacy against Trypanosoma cruzi and Leishmania donovani, two significant pathogens responsible for Chagas disease and leishmaniasis, respectively. In vitro studies confirmed its ability to inhibit intracellular infections in host cells, showcasing its potential as an anti-parasitic agent .
- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative activity against various cancer cell lines. For instance, it has been evaluated against breast, colon, and lung cancer cell lines, indicating potential as a chemotherapeutic agent .
- Inhibition of Kinase Activity : Some derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of FLT3 kinase mutations associated with acute myeloid leukemia (AML). This suggests that this compound could be explored further for its role in targeted cancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Anti-Trypanosomal Activity : A collaborative study involving virtual screening identified imidazo[1,2-a]pyridine derivatives as hits with anti-trypanosomal activity. The compound's efficacy was validated through intracellular infection assays using U2OS host cells, demonstrating significant inhibition against T. cruzi .
- Anticancer Potential : In vitro evaluations showed that compounds with similar structures exhibited varying degrees of antiproliferative effects on different cancer cell lines. The highest activity was noted in compounds with specific substitutions on the imidazo core, indicating structure-activity relationships that warrant further investigation .
- FLT3 Inhibition in AML : Recent findings highlighted the potential of modified imidazo[1,2-a]pyridine derivatives to inhibit FLT3 mutations in AML cells effectively. These compounds showed improved potency compared to existing treatments, suggesting a promising avenue for future drug development targeting hematological malignancies .
Q & A
Q. What are the most efficient synthetic routes for introducing substituents at the C-3 and C-7 positions of imidazo[1,2-a]pyridine?
The synthesis of 3-chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step functionalization strategies :
- C-3 Chlorination : Radical chlorination or nucleophilic substitution using reagents like or under reflux conditions .
- C-7 Trifluoromethylation : Transition-metal-catalyzed cross-coupling (e.g., Cu/Ag-mediated) or radical trifluoromethylation using under visible-light photocatalysis .
- One-pot methods combining condensation and halogenation steps can reduce purification complexity .
Q. How can reaction conditions be optimized to maximize yield and purity in imidazo[1,2-a]pyridine functionalization?
Key parameters include:
- Catalyst selection : AlCl (0.1–0.5 equiv) for Friedel-Crafts acylation at C-3, avoiding side reactions like over-acylation .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DCE) enhance electrophilic substitution at C-7 .
- Temperature control : Radical trifluoromethylation requires mild conditions (25–50°C) to prevent decomposition of CF donors .
- Work-up protocols : Silica-gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively separates mono- and di-substituted byproducts .
Q. What analytical techniques are critical for characterizing structural and electronic properties of this compound?
- NMR : - and -NMR identify substitution patterns (e.g., downfield shifts for C-3 chloro groups at ~δ 110–120 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., m/z 250.98 for ) .
- X-ray crystallography : Resolves regioselectivity in halogen bonding interactions .
Advanced Research Questions
Q. How does the chloro-trifluoromethyl substitution pattern influence interactions with cytochrome P450 enzymes?
The C-3 chloro group enhances π-π stacking with heme porphyrin rings, while the C-7 CF group increases metabolic stability by reducing oxidation at adjacent positions. Competitive inhibition assays (IC values) using recombinant CYP3A4 show a 2.3-fold higher affinity compared to non-halogenated analogues due to hydrophobic interactions .
Q. What computational strategies predict binding affinities of this compound to kinase targets like ALK or CENP-E?
- Docking studies : Use Schrödinger Suite or AutoDock Vina with crystal structures (PDB: 4F7W for ALK) to model interactions. The CF group occupies hydrophobic pockets, improving binding scores by 1.8–2.5 kcal/mol .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl···H interactions contribute ~12% to binding) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved COX-2 selectivity?
- C-3 modifications : Mannich bases at C-3 (e.g., morpholine derivatives) increase COX-2 inhibition (IC = 70 nM) by forming hydrogen bonds with Tyr385 .
- C-7 CF retention : Maintains selectivity (SI > 200) by avoiding steric clashes with COX-1’s smaller active site .
- In vivo assays : Carrageenan-induced rat paw edema models validate anti-inflammatory activity (ED = 5 mg/kg) .
Q. What methodologies resolve contradictory data in radical-mediated trifluoromethylation reactions?
Q. How can photocatalysis be leveraged for regioselective C–H functionalization of the imidazo[1,2-a]pyridine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
